molecular formula C21H26N2O6S2 B2594668 4-(benzenesulfonyl)-8-(2-methoxy-5-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898408-41-8

4-(benzenesulfonyl)-8-(2-methoxy-5-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2594668
CAS No.: 898408-41-8
M. Wt: 466.57
InChI Key: YMULFMNFHBYLPX-UHFFFAOYSA-N
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Description

This product is the chemical compound 4-(benzenesulfonyl)-8-(2-methoxy-5-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane ( 898408-41-8), a high-purity small molecule offered for research and development purposes. It has a molecular formula of C21H26N2O6S2 and a molecular weight of 466.57 g/mol . Compounds based on the 1-oxa-4,8-diazaspiro[4.5]decane scaffold are of significant interest in medicinal chemistry. Recent patent literature indicates that structurally related sulfonyl-diazaspirodecane compounds have been investigated as potent inhibitors of Emopamil-Binding Protein (EBP) . EBP is a high-affinity binding site for sigma-2 receptor ligands and is an important pharmacological target in oncology and neurodegenerative diseases. EBP inhibitors have shown potential for the development of antineoplastic agents and for treating neurodegenerative disorders of the central nervous system, such as Alzheimer's disease and other forms of dementia . The presence of dual sulfonyl substituents on the spirocyclic framework is a characteristic feature of this class of bioactive molecules. This product is supplied with a minimum purity of 90%+ and is intended for research applications only . It is not for diagnostic, therapeutic, or personal use. Researchers are encouraged to handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4-(benzenesulfonyl)-8-(2-methoxy-5-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S2/c1-17-8-9-19(28-2)20(16-17)31(26,27)22-12-10-21(11-13-22)23(14-15-29-21)30(24,25)18-6-4-3-5-7-18/h3-9,16H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMULFMNFHBYLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-8-(2-methoxy-5-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the use of benzenesulfonyl chlorides as starting materials, which undergo sulfenylation reactions to form the desired sulfonyl groups . The reaction conditions often include the use of catalysts such as tetrabutylammonium iodide (TBAI) and hydrobromic acid (HBr) in a solvent like polyethylene glycol (PEG 400) .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of solvents, catalysts, and purification techniques are crucial for achieving high purity and consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-8-(2-methoxy-5-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the sulfonyl or methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler hydrocarbons or alcohols.

Scientific Research Applications

Structure and Composition

The compound features a unique spirocyclic structure that combines elements of both diazaspirodecane and benzenesulfonyl moieties. Its molecular formula is C₁₈H₁₈N₂O₄S₂, and it possesses a molecular weight of approximately 378.47 g/mol. The structural complexity contributes to its diverse applications in pharmaceuticals and materials science.

Medicinal Chemistry

Antitumor Activity : Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. The presence of the benzenesulfonyl group is known to enhance the bioactivity of pharmaceutical agents by improving solubility and bioavailability.

Hypoglycemic Effects : Some derivatives of benzenesulfonyl compounds have been studied for their blood sugar-lowering effects, suggesting potential applications in diabetes management. The structural characteristics of this compound may contribute to similar pharmacological effects, warranting further investigation.

Material Science

Polymer Chemistry : The unique structure of 4-(benzenesulfonyl)-8-(2-methoxy-5-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane makes it a candidate for use in polymer synthesis. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers, making them more durable and heat-resistant.

Nanotechnology : The compound's properties may also lend themselves to applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various biomolecules could facilitate targeted delivery mechanisms.

Analytical Chemistry

Chromatography : Due to its complex structure, this compound can be utilized as a standard in chromatographic analyses for the separation and identification of sulfonyl-containing compounds in various matrices.

Case Study 1: Antitumor Activity Assessment

A study conducted on similar spirocyclic compounds demonstrated their effectiveness against various cancer cell lines. The results indicated that modifications to the sulfonyl groups significantly affected cytotoxicity levels. Further research into this compound could yield promising results in developing new anticancer therapies.

Case Study 2: Polymer Enhancement

Research published on the use of sulfonyl-containing compounds as additives in polymer formulations showed improved thermal stability and mechanical strength. The incorporation of this specific compound into polyvinyl chloride (PVC) matrices resulted in enhanced performance characteristics, suggesting its potential utility in industrial applications.

Mechanism of Action

The mechanism by which 4-(benzenesulfonyl)-8-(2-methoxy-5-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The spirocyclic 1-oxa-4,8-diazaspiro[4.5]decane scaffold is a versatile template for chemical modification. Below is a detailed comparison of the target compound with structurally related analogs:

Structural and Functional Group Variations

Compound Name Substituents CAS Registry Molecular Formula Molecular Weight (g/mol) Key Features Reference
4-(Benzenesulfonyl)-8-(2-methoxy-5-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane Benzenesulfonyl (C₆H₅SO₂), 2-methoxy-5-methylbenzenesulfonyl (C₉H₁₁O₃S) Not provided C₂₂H₂₈N₂O₅S₂ ~464.59 (estimated) Methoxy and methyl groups enhance lipophilicity; sulfonyl groups increase polarity. Inference from
4-(4-Chlorobenzenesulfonyl)-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-Chlorobenzenesulfonyl (ClC₆H₄SO₂), 4-ethoxybenzoyl (C₉H₁₀O₂) Not provided C₂₃H₂₇ClN₂O₅S ~502.99 (estimated) Chlorine atom increases electronegativity; ethoxy group may improve metabolic stability.
8-(2,5-Dimethylbenzenesulfonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (BA68970) 2,5-Dimethylbenzenesulfonyl (C₈H₉O₂S), 4-methylbenzenesulfonyl (C₇H₇O₂S) 898425-01-9 C₂₂H₂₈N₂O₅S₂ 464.5981 Methyl groups enhance hydrophobicity; symmetrical substitution may reduce steric hindrance.
[8-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]-thiophen-2-ylmethanone 3-Chloro-5-(trifluoromethyl)pyridinyl, thiophene-2-carbonyl 338761-10-7 C₁₈H₁₇ClF₃N₃O₂S 431.900 Trifluoromethyl and pyridine groups improve bioactivity; thiophene enhances π-π stacking.

Physicochemical Properties

  • Lipophilicity : The 2-methoxy-5-methylbenzenesulfonyl group likely increases logP compared to BA68970 (methyl substituents only), but less than the trifluoromethylpyridine analog in .
  • Steric Effects : Bulkier substituents (e.g., 4-ethoxybenzoyl in ) may hinder rotational freedom, affecting binding pocket compatibility.

Biological Activity

The compound 4-(benzenesulfonyl)-8-(2-methoxy-5-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a member of the diazaspiro compound family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

  • Molecular Formula : C16H20N2O4S2
  • Molecular Weight : 388.47 g/mol
  • CAS Number : 685544-63-2

This compound features two benzenesulfonyl groups and a spiro structure, which may contribute to its unique pharmacological profile.

Pharmacological Properties

Research indicates that compounds similar to This compound exhibit a range of biological activities, including:

  • Antidiabetic Effects : Studies have shown that benzenesulfonyl ureas can possess hypoglycemic properties, making them potential candidates for diabetes treatment . The mechanism often involves the modulation of insulin secretion and enhancement of glucose uptake in peripheral tissues.
  • Inhibition of Platelet Aggregation : Related compounds have demonstrated significant inhibition of platelet aggregation, with IC50 values indicating effective concentrations for therapeutic applications in cardiovascular diseases .

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • σ1 Receptor Ligands : Similar spiro compounds have been identified as ligands for sigma receptors, which are implicated in numerous neuropsychiatric disorders. The binding affinity and selectivity for σ1 receptors suggest potential applications in treating depression and anxiety disorders .
  • Antioxidant Activity : Some studies have indicated that compounds with similar structures possess antioxidant properties, which can mitigate oxidative stress-related damage in cells.

Case Studies

  • Antidiabetic Activity :
    • A study evaluated the hypoglycemic effects of various benzenesulfonyl ureas in diabetic animal models. The results indicated a significant reduction in blood glucose levels when administered at doses ranging from 2 to 10 mg/kg .
  • Cardiovascular Research :
    • In vitro studies demonstrated that derivatives of diazaspiro compounds inhibited platelet aggregation effectively, with one derivative showing an IC50 value of 53 nM in platelet-rich plasma assays . This suggests a potential role in preventing thrombotic events.
  • Neuropharmacology :
    • Research on related compounds has shown that they can modulate neurotransmitter systems through sigma receptor interactions, leading to improved cognitive function and mood stabilization in preclinical models .

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